Fmoc-beta-(3-pyridyl)-Ala-OH
Description
The Role of Unnatural Amino Acids in Advancing Chemical Biology and Peptide Science
Unnatural amino acids (UAAs), which are not among the 20 naturally encoded protein building blocks, have become indispensable tools in the fields of chemical biology and peptide science. europa.eunih.gov Their incorporation into proteins and peptides allows for the introduction of novel chemical and physical properties, enabling the systematic study of protein structure and function in ways not possible with natural amino acids alone. nih.gov This has led to the development of proteins with enhanced stability, novel catalytic activities, and unique biological functions. researchgate.net
The ability to substitute natural amino acids with UAAs at specific sites has emerged as a powerful molecular tool, providing a rational approach to engineering enzymes and designing efficient biocatalysts. nih.govresearchgate.net UAAs can introduce a wide array of functionalities, including fluorescent probes, photoactivatable groups, and heavy atoms, which are invaluable for studying protein folding, protein-protein interactions, and cellular localization. nih.gov Furthermore, the use of UAAs is a proven strategy in drug discovery, particularly in the design of peptide-based therapeutics with improved properties such as metabolic stability and receptor affinity. europa.eursc.org
Historical Perspective and Contemporary Significance of Pyridylalanine Derivatives
Pyridylalanine derivatives, a class of unnatural amino acids containing a pyridine (B92270) ring, have garnered significant attention due to their unique properties and diverse biological activities. The incorporation of a pyridine moiety can dramatically influence the characteristics of amino acids and the peptides that contain them. rsc.org For instance, pyridylalanine residues have been shown to enhance the aqueous solubility and receptor binding affinity of peptide hormones. rsc.orgpeptide.com
Historically, the synthesis and application of various pyridylalanine isomers have been an active area of research. Chemoenzymatic methods have been developed for the efficient preparation of enantiomerically pure 2-, 3-, and 4-pyridylalanine. researchgate.net These compounds and their derivatives have demonstrated a range of biological effects, including acting as antagonists for certain receptors. researchgate.net In contemporary peptide chemistry, pyridylalanine derivatives are considered valuable building blocks for creating bioactive peptides and peptidomimetics, which are crucial in the development of novel therapeutics. chemimpex.comchemimpex.com The nitrogen atom in the pyridine ring can alter the electronic properties and hydrogen bonding capabilities of the amino acid side chain, making it a key component in designing molecules that target specific biological pathways. rsc.orgchemimpex.com
Scope and Research Imperatives for Fmoc-beta-(3-pyridyl)-Ala-OH
This compound, a derivative of 3-pyridylalanine protected with the fluorenylmethyloxycarbonyl (Fmoc) group, is a key reagent in modern peptide synthesis. The Fmoc group is essential for protecting the amino group during solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to build a peptide chain. chemimpex.com The focus on the 3-pyridyl isomer stems from its specific structural and electronic properties that are particularly useful in medicinal chemistry.
Current research imperatives for this compound are centered on its application in the synthesis of complex peptides and peptidomimetics with tailored biological activities. chemimpex.comchemimpex.com There is a continued need to develop robust and scalable synthetic methods for this and other heteroaryl amino acid derivatives to meet the demands of drug discovery and development. rsc.org Further exploration of its role in protein engineering aims to create proteins with enhanced stability and novel functions. chemimpex.com Additionally, its use in bioconjugation and neuroscience research highlights its versatility as a molecular tool. chemimpex.comchemimpex.com The ongoing investigation into the unique contributions of the 3-pyridyl moiety to peptide structure and function will undoubtedly lead to the design of new and more effective therapeutic agents.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder. chemical-suppliers.euchemical-suppliers.eu The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₄ chemimpex.com |
| Molecular Weight | 388.42 g/mol sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 175453-07-3 chemimpex.com |
| Melting Point | 150 - 170 °C chemimpex.com |
| Appearance | White to off-white crystalline powder chemical-suppliers.euchemical-suppliers.eu |
| Purity | ≥98.0% sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |
| SMILES String | OC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 sigmaaldrich.comsigmaaldrich.com |
| InChI Key | JQLPMTXRCLXOJO-NRFANRHFSA-N sigmaaldrich.comsigmaaldrich.com |
Synthesis and Manufacturing of this compound
The synthesis of this compound is a critical process for its application in peptide chemistry. While specific proprietary synthesis methods are not detailed in the public domain, general strategies for the preparation of β-heteroaryl α-amino acid derivatives provide insight into potential synthetic routes.
One robust method for creating β-heteroaryl α-amino acids involves photoredox catalysis. rsc.org This approach utilizes the regiospecific activation of halogenated pyridines, which then undergo conjugate addition to dehydroalanine (B155165) derivatives to produce a variety of unnatural amino acids. rsc.org This process has been shown to be efficient on a large scale. rsc.org
Another general strategy that can be adapted for pyridylalanine synthesis is the acetamidomalonate method. researchgate.net This involves the alkylation of an acetamidomalonate with a suitable pyridylmethyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid. Chemoenzymatic methods, which employ enzymes like α-chymotrypsin, can then be used to achieve enantiomerically pure pyridylalanine derivatives. researchgate.net
The final step in the synthesis of the target compound is the protection of the amino group of β-(3-pyridyl)-alanine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. A patented method describes the preparation of Fmoc-beta-Ala-AA-OH (where AA is an amino acid) by first reacting Fmoc-beta-Ala-OH with thionyl chloride and 1-hydroxybenzotriazole (B26582) (HOBt) to form an active intermediate, which is then reacted with the amino acid. google.com
Application in Peptide Synthesis
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient creation of complex peptide sequences. chemimpex.comsigmaaldrich.com The Fmoc protecting group is fundamental to this process, as it shields the alpha-amino group of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. chemimpex.com
The key steps involving this compound in SPPS are:
Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the solid support is removed, typically using a solution of piperidine (B6355638) in a suitable solvent. nih.gov
Activation and Coupling: The carboxylic acid of this compound is activated using standard coupling reagents, such as phosphonium (B103445) or uronium-based reagents. iris-biotech.de The activated amino acid is then coupled to the newly deprotected N-terminus of the peptide chain.
Repeat: These deprotection and coupling steps are repeated to elongate the peptide chain with the desired sequence.
The incorporation of the 3-pyridylalanine residue can confer unique properties to the resulting peptide. For example, it has been shown to increase the aqueous solubility of peptides. peptide.com The pyridine ring can also participate in specific interactions with biological targets, making it a valuable component in the design of peptide-based therapeutics. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPMTXRCLXOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of Fmoc Beta 3 Pyridyl Ala Oh and Its Congeners
Stereoselective Synthetic Pathways for Beta-Pyridylalanines
The creation of enantiomerically pure beta-pyridylalanines is a key challenge addressed by advanced synthetic strategies, particularly biocatalysis.
A highly effective method is a one-pot, two-step telescopic synthesis that begins with a Knoevenagel-Doebner condensation. researchgate.net This initial step reacts a substituted pyridylaldehyde with malonic acid in the presence of piperidine (B6355638) to yield the corresponding pyridylacrylic acid. researchgate.net Following this, a biocatalytic hydroamination is performed using a phenylalanine ammonia (B1221849) lyase (PAL), specifically from Anabaena variabilis (AvPAL). researchgate.netacs.org This enzyme demonstrates high activity for these non-natural substrates, catalyzing the regio- and stereoselective addition of ammonia to the α,β-unsaturated acid. researchgate.net This biocatalytic approach consistently produces the desired L-pyridylalanine analogues with excellent enantioselectivity (>99% ee) and high conversion rates of 88-95%. researchgate.netacs.org This chemoenzymatic strategy provides a more sustainable and efficient alternative to complex, multi-step chemical syntheses that often require extensive protection and deprotection steps. acs.orguniovi.es
| Synthetic Pathway | Key Reagents/Catalysts | Product | Enantiomeric Excess (ee) | Reference |
| Telescopic Chemoenzymatic Synthesis | 1. Pyridylaldehyde, Malonic Acid, Piperidine 2. Phenylalanine Ammonia Lyase (PAL) | L-Pyridylalanine | >99% | researchgate.net, acs.org |
Integration of Fmoc-beta-(3-pyridyl)-Ala-OH into Peptide Synthesis Strategies
This compound is an Fmoc-protected alanine (B10760859) derivative primarily designed for use in peptide synthesis. glpbio.comscientificlabs.co.uksigmaaldrich.com The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the Nα-amine, which can be selectively removed under basic conditions, offering an orthogonal strategy to acid-labile side-chain protecting groups. glpbio.comnih.gov
Solid-phase peptide synthesis (SPPS) is the predominant method for incorporating this compound into peptide chains due to its efficiency and ease of automation. luxembourg-bio.comresearchgate.net The general SPPS process involves anchoring the C-terminal amino acid to a solid support (resin) and sequentially adding Fmoc-protected amino acids. peptide.com Each cycle consists of Nα-Fmoc deprotection, washing, coupling of the next activated Fmoc-amino acid, and a final wash. luxembourg-bio.com
Deprotection: The Fmoc group is typically removed using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comiris-biotech.de However, for sensitive sequences, the choice of base is critical. researchgate.net While 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection, it is a stronger, non-nucleophilic base that may increase the risk of side reactions. peptide.comiris-biotech.de
Coupling: The carboxylic acid of the incoming this compound must be activated to facilitate amide bond formation. Common activating agents include aminium/uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, and PyBOP. embrapa.br The selection of the coupling reagent is crucial for managing difficult sequences and preventing side reactions like racemization. embrapa.brchimia.ch For instance, the use of polar solvents and backbone-modifying pseudoproline dipeptides can help disrupt peptide aggregation, a common cause of synthesis failure. luxembourg-bio.com
While SPPS is more common, solution-phase synthesis remains a viable, albeit more labor-intensive, alternative. In this approach, the peptide is synthesized in solution, and the product is isolated and purified after each step. The Fmoc group was originally developed for solution chemistry, but a key drawback was the difficulty in separating the dibenzofulvene byproduct from the desired peptide. nih.gov This challenge is overcome in SPPS, where the byproduct is simply washed away from the resin-bound peptide. nih.govluxembourg-bio.com
Hybrid methodologies combine elements of both solid-phase and solution-phase synthesis. For example, protected peptide fragments can be synthesized on a solid support, cleaved from the resin, and then coupled together in solution. This fragment condensation approach can be effective for producing very long peptides or proteins.
Optimized Protocols for Solid-Phase Peptide Synthesis (SPPS)
Addressing Challenges in this compound Coupling Reactions
The incorporation of non-standard amino acids like this compound can present specific challenges, including racemization and the formation of impurities.
Racemization, the loss of stereochemical purity at the α-carbon, is a significant concern during the activation and coupling steps of peptide synthesis. nih.govchimia.ch The pyridyl nitrogen in the side chain of this compound, similar to the imidazole (B134444) nitrogen in histidine, may potentially catalyze this side reaction. chimia.ch
Strategies to suppress racemization focus on the choice of coupling reagents and additives. researchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue 7-aza-1-hydroxybenzotriazole (HOAt) were traditionally used, though newer, safer, and more effective additives have been developed. acs.org Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has proven to be a superior additive for carbodiimide-mediated couplings, showing a remarkable ability to inhibit racemization, often outperforming HOBt and HOAt. researchgate.netacs.org
The choice of coupling reagent is also paramount. Reagents like 3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) have been shown to be superior for coupling racemization-prone residues like histidine. chimia.ch The use of urethane-based protecting groups like Fmoc itself is a primary strategy to suppress racemization during activation. nih.gov More recently, coupling reagents such as T3P (Propylphosphonic Anhydride) have been highlighted for providing high yields with very low epimerization. rsc.org
| Coupling Reagent/Additive | Effect on Racemization | Reference |
| DEPBT | Superior for racemization-prone residues (e.g., His) | chimia.ch |
| Oxyma | Remarkable capacity to inhibit racemization in carbodiimide (B86325) couplings | acs.org, researchgate.net |
| COMU | Effective coupling reagent, compatible with green solvents | acs.org |
| T3P | Provides high yields with very low epimerization | rsc.org |
The purity of the this compound building block is critical for the success of peptide synthesis. Several impurities can arise during the preparation of the Fmoc-amino acid itself. nih.gov
Dipeptide/Tripeptide Impurities: The use of highly reactive Fmoc-Cl during the Schotten-Baumann synthesis of Fmoc-amino acids can lead to unwanted carboxyl activation, resulting in the formation of Fmoc-dipeptide and even tripeptide impurities. nih.govacs.org These impurities, if present, will be incorporated into the growing peptide chain. nih.gov
Beta-Alanyl Impurities: A more insidious side reaction occurs when Fmoc-OSu is used to introduce the Fmoc group. Under basic conditions, Fmoc-OSu can undergo a Lossen-type rearrangement to generate Fmoc-β-alanine-OH. nih.govchimia.ch This Fmoc-β-alanine impurity can then be incorporated into the peptide, yielding a failure sequence that is often difficult to distinguish and separate from the target peptide. chimia.ch
Other SPPS By-products:
Aspartimide Formation: While specific to aspartic acid, this side reaction is a paradigm for base-catalyzed cyclization. nih.gov It occurs when the peptide backbone nitrogen attacks the side-chain ester, particularly in sequences like Asp-Gly. iris-biotech.de This can lead to a mixture of by-products, including α- and β-aspartyl peptides and piperidide adducts. nih.gov Using bulky side-chain protecting groups can minimize this reaction. researchgate.netiris-biotech.de
Diketopiperazine (DKP) Formation: This occurs at the N-terminus of the growing peptide chain, especially with proline or other secondary amines in the C-terminal position. iris-biotech.de The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. iris-biotech.de
Piperidinyl-Alanine Adducts: During the synthesis of C-terminal cysteine-containing peptides, a base-catalyzed β-elimination can form dehydroalanine (B155165), which can then be attacked by piperidine from the deprotection solution. iris-biotech.de
Mitigation of these by-products requires high-purity Fmoc-amino acids, optimization of coupling and deprotection steps (e.g., time, temperature, reagent choice), and careful selection of protecting groups and resin linkers. luxembourg-bio.comresearchgate.netchimia.ch
Advanced Activation Techniques for this compound (e.g., In Situ Chloride Generation)
In solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount. For challenging coupling reactions, such as those involving sterically hindered or unreactive amino acids, standard activation methods may prove insufficient. Advanced activation techniques, particularly the in situ generation of amino acid chlorides, offer a powerful alternative. chempep.comsciencemadness.org This approach is applicable to Fmoc-protected amino acids, including this compound.
The in situ strategy involves converting the carboxylic acid of the Fmoc-amino acid into a highly reactive acid chloride immediately before the coupling step. sciencemadness.org This transient activation circumvents issues related to the instability of purified Fmoc-amino acid chlorides, which can be difficult to store and handle. chempep.com A common reagent used for this purpose is bis(trichloromethyl)carbonate (BTC), also known as triphosgene. researchgate.netnih.govresearchgate.net The reaction with BTC allows for the straightforward and quantitative generation of the Fmoc-amino acid chloride, which can then be used for difficult couplings, including acylations of N-alkylated amino acids or unreactive aromatic amines on a solid support. researchgate.netnih.govresearchgate.net
The primary advantage of this method is its ability to drive challenging coupling reactions to completion with minimal racemization. nih.govresearchgate.net While Fmoc-amino acid fluorides are another class of highly reactive derivatives that have gained popularity, the in situ chloride generation method remains a crucial tool for overcoming specific synthetic hurdles in SPPS. chempep.com
Table 1: Reagents for In Situ Acid Chloride Generation
| Reagent | Common Name | Application | Reference |
| Bis(trichloromethyl)carbonate | Triphosgene (BTC) | In situ generation of Fmoc-amino acid chlorides for difficult couplings. | researchgate.net, nih.gov, researchgate.net |
| Thionyl Chloride | N/A | Can be used for acid chloride formation, but may not be compatible with acid-sensitive groups. | chempep.com |
| Oxalyl Chloride | N/A | Used for acid chloride formation; may have limitations with acid-labile protecting groups. | chempep.com |
Synthesis and Characterization of this compound Analogs and Derivatives
The structural versatility of this compound allows for the synthesis of a wide range of analogs and derivatives. These modifications, including N-alkylation, changes in the pyridine (B92270) ring position, stereochemical inversion, and the use of alternative protecting groups, provide chemists with a diverse toolkit for peptide design and synthesis.
N-Alkylated Pyridylalanine Derivatives (e.g., Fmoc-N-Me-Ala(3-pyridyl)-OH)
N-methylation of amino acids is a common strategy to enhance the metabolic stability and bioavailability of peptides. mdpi.com The synthesis of N-methylated Fmoc-amino acids, such as Fmoc-N-Me-Ala(3-pyridyl)-OH, can be challenging. However, efficient protocols have been developed.
One effective method involves a solid-phase approach using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. mdpi.com In this strategy, the Fmoc-protected amino acid is first anchored to the resin. Subsequently, the N-alkylation is performed on the protected amine. The Biron-Kessler method, which employs reagents like methyl iodide or dimethyl sulfate, is frequently used for the methylation step. mdpi.com After methylation, the desired Fmoc-N-Me-amino acid is cleaved from the resin. mdpi.com This solid-phase approach offers high yields and purity, making it a valuable technique for producing these important building blocks. mdpi.com
Table 2: Solid-Phase Synthesis of Fmoc-N-Me-Amino Acids
| Step | Reagents/Materials | Purpose | Reference |
| 1. Anchoring | Fmoc-amino acid, 2-CTC resin, Diisopropylethylamine (DIPEA) | Temporary protection of the carboxylic acid on a solid support. | mdpi.com |
| 2. N-methylation | Methyl iodide or Dimethyl sulfate | Alkylation of the secondary amine. | mdpi.com |
| 3. Cleavage | Dilute acid (e.g., TFA/DCM) | Release of the final N-methylated product from the resin. | mdpi.com |
Positional Isomers of Pyridylalanine (e.g., Fmoc-beta-(2-pyridyl)-Ala-OH, Fmoc-beta-(4-pyridyl)-Ala-OH)
The position of the nitrogen atom in the pyridyl ring significantly influences the chemical properties and biological activity of peptides containing pyridylalanine. Consequently, the synthesis of positional isomers, namely the 2-pyridyl and 4-pyridyl analogs, is of great interest. rsc.org
Several synthetic routes have been established to access these isomers. rsc.org Chemoenzymatic methods using phenylalanine ammonia lyase (PAL) have proven effective for producing L-pyridylalanine analogues with high enantioselectivity. rsc.org Other strategies include the alkylation of chiral glycine (B1666218) equivalents with the corresponding pyridyl halides and palladium-catalyzed cross-coupling reactions. rsc.org
The resulting Fmoc-protected positional isomers are valuable reagents for SPPS. glpbio.comchemimpex.com Fmoc-β-(2-pyridyl)-Ala-OH is an available building block for proteomics studies and peptide synthesis. glpbio.com Similarly, Fmoc-β-(4-pyridyl)-Ala-OH is used in SPPS and is noted for its solubility in DMF. fishersci.fichemicalbook.com
Table 3: Properties of Fmoc-Pyridylalanine Positional Isomers
| Compound | CAS Number | Molecular Formula | Application | Reference |
| Fmoc-beta-(2-pyridyl)-L-Ala-OH | 185379-40-2 | C23H20N2O4 | Peptide synthesis, proteomics | glpbio.com |
| Fmoc-beta-(3-pyridyl)-L-Ala-OH | 175453-07-3 | C23H20N2O4 | Peptide synthesis | sigmaaldrich.com, sigmaaldrich.com |
| Fmoc-beta-(4-pyridyl)-L-Ala-OH | 169555-95-7 | C23H20N2O4 | Solid-phase peptide synthesis | fishersci.fi, chemicalbook.com, chemimpex.com |
Stereochemical Variants: The D-Enantiomer of this compound
The incorporation of D-amino acids into peptides is a key strategy for increasing resistance to proteolytic degradation and for modulating peptide conformation and activity. The D-enantiomer of this compound is therefore a synthetically important compound.
Fmoc-β-(3-pyridyl)-D-Ala-OH is commercially available and used for Fmoc-based solid-phase peptide synthesis. krackeler.comscientificlabs.co.uk Its synthesis generally follows stereoselective methods, which can involve the alkylation of chiral glycine enolates or enzymatic resolutions to obtain the desired stereochemistry. open.ac.uk The availability of this D-enantiomer allows for the systematic exploration of stereochemistry in structure-activity relationship studies of pyridylalanine-containing peptides. chemimpex.com
Table 4: Comparison of L- and D-Enantiomers of this compound
| Compound | CAS Number | Purity | Application | Reference |
| Fmoc-beta-(3-pyridyl)-L-Ala-OH | 175453-07-3 | ≥98.0% | Fmoc solid-phase peptide synthesis | sigmaaldrich.com, sigmaaldrich.com |
| Fmoc-beta-(3-pyridyl)-D-Ala-OH | 142994-45-4 | ≥98.0% (HPLC) | Fmoc solid-phase peptide synthesis | krackeler.com, scientificlabs.co.uk, chemimpex.com |
Orthogonal Protecting Group Strategies in Pyridylalanine Synthesis (e.g., Boc-protected analogs)
Orthogonal protecting group strategies are fundamental to modern chemical synthesis, particularly in complex molecule construction like peptide synthesis. iris-biotech.deorganic-chemistry.org This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. organic-chemistry.org
The most common orthogonal pair in SPPS is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. iris-biotech.deorganic-chemistry.org While Fmoc is typically removed with a base like piperidine, the Boc group is cleaved using an acid such as trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org This orthogonality is crucial for synthesizing complex peptides, such as those with side-chain modifications. iris-biotech.de
In the context of pyridylalanine, the Boc-protected analog, Boc-beta-(3-pyridyl)-Ala-OH, is a key reagent for syntheses utilizing a Boc-based strategy. sigmaaldrich.comchemimpex.com This compound serves as a valuable building block for incorporating 3-pyridylalanine into peptides under acidic deprotection conditions, complementing the Fmoc-protected version used in base-labile strategies. sigmaaldrich.com
Table 5: Orthogonal Protecting Groups for beta-(3-pyridyl)-Alanine
| Protected Amino Acid | Protecting Group | Cleavage Condition | Synthetic Strategy | CAS Number | Reference |
| This compound | Fmoc | Base (e.g., Piperidine) | Fmoc-SPPS | 175453-07-3 | sigmaaldrich.com |
| Boc-beta-(3-pyridyl)-Ala-OH | Boc | Acid (e.g., TFA) | Boc-SPPS | 117142-26-4 | sigmaaldrich.com, chemimpex.com |
Peptide and Peptidomimetic Design and Engineering Utilizing Fmoc Beta 3 Pyridyl Ala Oh
Rational Design Principles for Fmoc-beta-(3-pyridyl)-Ala-OH Incorporation
The rational design of peptides incorporating this compound is primarily guided by the principles of solid-phase peptide synthesis (SPPS). acs.orgchemimpex.com This well-established methodology allows for the stepwise assembly of amino acids into a defined sequence. acs.org The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which can be selectively removed under mild basic conditions, allowing the peptide chain to be elongated. luxembourg-bio.comnih.gov
The decision to incorporate this compound is driven by the specific therapeutic goals for the target peptide. Key considerations include:
Introducing Proteolytic Resistance: The β-amino acid backbone is not a natural substrate for proteases, thus enhancing the peptide's stability and in vivo half-life. acs.orgwikipedia.orgamericanpeptidesociety.org
Modulating Receptor Interactions: The pyridyl ring, with its nitrogen atom, can act as a hydrogen bond acceptor and engage in different non-covalent interactions compared to the phenyl ring of phenylalanine. frontiersin.orgchim.it This can be exploited to fine-tune binding affinity and selectivity for specific biological targets. nih.govnih.gov
Improving Physicochemical Properties: The introduction of the relatively polar pyridyl group can enhance the aqueous solubility of otherwise hydrophobic peptides, which is a critical factor for formulation and bioavailability. peptide.compeptide.com
Creating Structural Mimetics: As a β-amino acid, it serves as a building block for peptidomimetics that mimic secondary structures like turns and helices, which are crucial for biological activity. scirp.orgnih.gov
The synthesis process involves coupling the this compound to a growing peptide chain on a solid support using standard coupling reagents. chemimpex.com Its stability and compatibility with common SPPS reagents make it a versatile tool for creating complex and modified peptides. chemimpex.com
Impact of the Pyridyl Moiety on Peptide Functionality and Biophysical Attributes
A significant advantage of incorporating β-amino acids like beta-(3-pyridyl)-Ala-OH into a peptide backbone is the substantial increase in resistance to proteolytic degradation. acs.orgwikipedia.org Natural peptides composed of α-amino acids are often rapidly broken down by proteases in the body, which limits their therapeutic potential. americanpeptidesociety.orgnih.gov The altered backbone structure of β-peptides disrupts the recognition sites for these enzymes. americanpeptidesociety.orgscirp.org
Research has consistently shown that peptides containing β-amino acid residues are stable against common proteases such as trypsin and chymotrypsin. acs.org Even peptides that are hybrids of α- and β-amino acids exhibit significantly improved proteolytic stability compared to their all-α-amino acid counterparts. nih.gov This resistance is a general feature of the β-peptide backbone, which hinders enzymatic cleavage and can prolong the peptide's circulation time and duration of action. acs.orgmdpi.com For instance, the incorporation of non-canonical amino acids is a known strategy to design peptides that resist enzymatic degradation while maintaining biological activity. americanpeptidesociety.orgmdpi.com In one study, a peptide containing a C-terminal 3-(2-cyano-4-pyridyl)alanine was cyclized, resulting in an inhibitor with high proteolytic stability. mdpi.com
The substitution of natural aromatic amino acids with 3-pyridylalanine can profoundly influence how a peptide binds to its receptor, often leading to altered affinity and improved selectivity. The nitrogen atom in the pyridyl ring introduces a hydrogen bond accepting capability and changes the electronic properties of the side chain compared to phenylalanine or tyrosine.
A notable example is the modification of vasopressin analogues. The incorporation of D-3-pyridylalanine at position 2 resulted in an analogue, deamino-[D-3'-(pyridyl)-alanine2]arginine-vasopressin (d[D-3Pal]VP), which was a potent agonist for the pituitary V1b receptor but acted as a weak antagonist at the vasoconstrictor V1a receptor and a weak agonist at the antidiuretic V2 receptor. nih.govmedchemexpress.comresearchgate.net This demonstrates a significant shift in receptor selectivity, highlighting the role of the pyridyl moiety in discriminating between closely related receptor subtypes. nih.govcore.ac.uk
In another study, researchers replaced the phenylalanine at position 3 of the delta-opioid selective peptide deltorphin (B1670231) I with various heterocyclic amino acids. nih.gov The analogue containing 3-(3-pyridyl)alanine showed intermediate binding affinity for the delta-opioid receptor. nih.gov The primary factor influencing the binding of these heterocyclic analogues was identified as relative lipophilicity. nih.govresearchgate.net
| Peptide Analogue | Target Receptor | Modification | Binding Affinity (Ki) | Outcome |
| Deltorphin I Analogue | δ-opioid | Phe³ → 3-(3-Pyridyl)alanine | 39.5 nM nih.gov | Intermediate binding affinity |
| Vasopressin Analogue (d[D-3Pal]VP) | Vasopressin (V1a, V1b, V2) | Tyr² → D-3-Pyridylalanine | Not specified (Potent Agonist at V1b) nih.govmedchemexpress.com | High selectivity for V1b receptor over V1a and V2 receptors nih.gov |
The incorporation of 3-pyridylalanine is a recognized strategy for improving the physicochemical properties of peptides, particularly their aqueous solubility. peptide.compeptide.com Poor solubility can hinder the development of peptide therapeutics, making formulation difficult. acs.org The pyridyl group is more polar than the phenyl ring of phenylalanine, and its introduction can disrupt aggregation-prone hydrophobic interactions and improve interaction with water.
Studies on glucagon (B607659) analogues demonstrated that replacing aromatic residues like phenylalanine and tyrosine with 3-pyridylalanine or 4-pyridylalanine significantly increased the aqueous solubility of the peptides at neutral pH. peptide.comacs.org For example, while single substitutions increased solubility to over 1 mg/mL, di- and tri-substituted analogues achieved solubilities greater than 15 mg/mL. acs.org
| Peptide | Modification | Initial Solubility (PBS, pH 7.4) | Result |
| Glucagon Analogue | Phe⁶ → 3-Pal | > 1 mg/mL acs.org | Increased solubility compared to native glucagon. |
| Glucagon Analogue | Tyr¹⁰ → 3-Pal | > 1 mg/mL acs.org | Increased solubility compared to native glucagon. |
| Glucagon Analogue | Tyr¹³ → 3-Pal | > 1 mg/mL acs.org | Increased solubility compared to native glucagon. |
| Glucagon Analogue (di-substituted) | e.g., 3-Pal at positions 6 & 10 | > 15 mg/mL acs.org | Substantially increased solubility. |
| Glucagon Analogue (tri-substituted) | e.g., 3-Pal at positions 6, 10, & 13 | > 15 mg/mL acs.org | Substantially increased solubility. |
The enhanced proteolytic stability conferred by the β-amino acid backbone is expected to positively impact pharmacokinetic properties by extending the peptide's half-life in vivo. acs.orgnih.gov While specific pharmacokinetic data for peptides containing solely this compound are limited, the general principle is that increased resistance to degradation leads to longer persistence in the body. frontiersin.orggoogle.com
Modulating Ligand-Receptor Binding Affinity and Selectivity
Development of Peptidomimetics Featuring this compound
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as stability and bioavailability. nih.gov this compound, as a non-natural β-amino acid, is a valuable building block in the synthesis of such mimetics. chemimpex.com
Beta-Lactam Scaffolds: The β-lactam ring is a core structure in many antibiotics and can be incorporated into peptidomimetics to act as a constrained conformational mimic or as an inhibitor of certain enzymes like proteases. nih.govbeilstein-journals.org The synthesis of β-lactam-containing peptidomimetics can be achieved using multi-component reactions (MCRs), such as the Ugi reaction. core.ac.ukacs.org Research has demonstrated that chiral Nβ-Fmoc-amino alkyl isonitriles, derived from Fmoc-protected β-amino acids, can be used in Ugi 4-center-3-component reactions to produce β-lactam-linked peptidomimetics. core.ac.ukbeilstein-journals.orggoogle.nlresearchgate.net This methodology provides a direct route to insert β-lactam units into a peptide backbone, utilizing the Fmoc-protected β-amino acid as a key starting material. core.ac.uk
Triazole Scaffolds: The 1,2,3-triazole ring is another important heterocyclic scaffold used in peptidomimetic design. nih.govmdpi.com It serves as an excellent bioisostere for the trans-amide bond found in peptides, mimicking its planar geometry and hydrogen bonding capabilities while being resistant to enzymatic cleavage. chim.itbachem.comresearchgate.net The most common method for creating these triazole linkages is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". bachem.comacs.orgnih.govfrontiersin.org This reaction efficiently and selectively links a peptide fragment containing a terminal alkyne with another containing a terminal azide. nih.gov The resulting 1,4-disubstituted triazole can act as a surrogate for a peptide bond or be used to create cyclic peptidomimetics that mimic secondary structures like β-turns. nih.govbachem.comnih.gov The incorporation of a side chain like that of beta-(3-pyridyl)-alanine within such a triazole-containing peptidomimetic allows for the presentation of the pyridyl functionality on a stable, non-peptidic backbone.
Structure-Activity Relationship Studies in Peptidomimetic Design
The systematic modification of a lead peptide to understand the relationship between its structure and biological activity is a critical step in the design of potent and selective peptidomimetics. researchgate.net The incorporation of this compound into a peptide sequence allows researchers to probe the effects of introducing a basic, aromatic side chain. chemimpex.com
The pyridyl group can engage in a variety of non-covalent interactions, including hydrogen bonding, pi-pi stacking, and metal coordination, which can significantly influence the peptide's conformation and its binding affinity to a biological target. chemimpex.comroyalsocietypublishing.org For instance, replacing native aromatic residues like phenylalanine or tyrosine with 3-pyridylalanine can alter the electronic and steric properties of the peptide, potentially leading to enhanced potency or a modified receptor interaction profile. peptide.com
A common approach in structure-activity relationship (SAR) studies is to perform a scan where specific amino acids in a sequence are systematically replaced. researchgate.net By substituting with beta-(3-pyridyl)-Ala, researchers can assess the importance of the pyridyl nitrogen's basicity and its hydrogen bonding capability for the peptide's activity. Furthermore, the pyridyl moiety can serve as a handle for further chemical modifications or for the attachment of imaging agents or other functional groups. royalsocietypublishing.org
The insights gained from these SAR studies are instrumental in developing a pharmacophore model, which defines the essential structural features required for biological activity. This model then guides the design of more refined peptidomimetics with improved drug-like properties.
Table 1: Impact of beta-(3-pyridyl)-Ala Incorporation on Peptide Properties
| Modification | Rationale | Potential Impact on Activity | Research Finding Example |
| Replacement of Phenylalanine/Tyrosine | Introduce a basic, polar aromatic residue. | Altered receptor binding affinity and selectivity; improved aqueous solubility. peptide.com | Replacing phenylalanine and tyrosine with 3-pyridylalanine increased the aqueous solubility of a glucagon analog. peptide.com |
| Introduction as a novel residue | Introduce a metal-coordinating or hydrogen-bonding site. | Can facilitate metal-mediated cyclization or specific interactions with the target protein. royalsocietypublishing.org | Peptides containing metal-binding amino acids like bipyridylalanine can be enzymatically cyclized to form competent catalysts. royalsocietypublishing.orgresearchgate.net |
| Systematic scanning | Probe the importance of basicity and aromaticity at specific positions. | Identifies key residues and conformational requirements for activity. researchgate.net | D-amino acid scanning can reveal the conformational importance of each residue for biological activity. researchgate.net |
Macrocyclization Strategies for this compound Containing Peptides
Macrocyclization is a widely employed strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, enhanced metabolic stability, and improved cell permeability. The incorporation of this compound provides unique opportunities for various macrocyclization strategies.
One notable method involves metal-based cyclization. The pyridyl side chain of beta-(3-pyridyl)-Ala can act as a ligand, coordinating to a metal center, such as Rhenium or Technetium, to form a stable cyclic metallopeptide. uwo.ca This approach not only introduces a conformational constraint but can also be utilized for the development of radiolabeled imaging agents. uwo.ca A linear peptide containing both a pyridyl-alanine residue and another chelating group can be cyclized by reaction with a metal precursor. uwo.ca
Another strategy involves enzymatic macrocyclization. Certain enzymes, known as peptide cyclases, can catalyze the head-to-tail or side-chain-to-side-chain cyclization of linear peptide precursors under mild, aqueous conditions. researchgate.neted.ac.uk Studies have shown that peptide cyclases can tolerate non-canonical amino acids, including those with metal-binding side chains like pyridylalanine derivatives, achieving high conversion rates. royalsocietypublishing.orged.ac.uk
Furthermore, the pyridyl group can be chemically modified to participate in other types of cyclization reactions. For example, a related unnatural amino acid, 3-(2-cyano-4-pyridyl)alanine, can spontaneously cyclize with an N-terminal cysteine residue in aqueous solution at neutral pH to form a stable macrocycle. anu.edu.aunih.gov This biocompatible reaction is highly selective and efficient. anu.edu.aunih.gov
Table 2: Comparison of Macrocyclization Strategies for Peptides with Pyridylalanine
| Strategy | Description | Advantages | Disadvantages |
| Metal-Mediated Cyclization | The pyridyl side chain coordinates to a metal ion, forming a cyclic metallopeptide. uwo.ca | Introduces conformational constraint and a metal center for imaging or catalysis. uwo.ca | Requires a specific metal and chelating partner; the metal may alter biological activity. |
| Enzymatic Cyclization | A peptide cyclase enzyme catalyzes the formation of a cyclic peptide. researchgate.neted.ac.uk | High efficiency and selectivity under mild, biocompatible conditions. royalsocietypublishing.orged.ac.uk | Requires a specific enzyme and recognition sequence; enzyme availability may be limited. ed.ac.uk |
| Chemical Ligation (e.g., with cyanopyridylalanine) | A chemically activated pyridyl derivative reacts with another functional group (e.g., cysteine) to form a covalent loop. anu.edu.aunih.gov | Spontaneous and selective reaction in aqueous solution; high yields. anu.edu.aunih.gov | Requires synthesis of a modified pyridylalanine derivative. anu.edu.au |
Engineering of Constrained Peptide Architectures (e.g., Hydrocarbon-Stapled Peptides)
Hydrocarbon-stapled peptides are a class of constrained peptides where an all-hydrocarbon bridge is introduced to stabilize an α-helical conformation. qyaobio.comexplorationpub.com This structural reinforcement often leads to increased proteolytic resistance, enhanced cell permeability, and improved target affinity. qyaobio.com The synthesis of stapled peptides typically involves the incorporation of two unnatural amino acids bearing olefinic side chains, which are then cross-linked via ring-closing metathesis (RCM). anaspec.compeptide.com
While this compound itself is not one of the olefin-bearing amino acids used for stapling, it can be incorporated into the sequence of a stapled peptide to confer additional functionality. The pyridyl group can be strategically positioned on the non-binding face of the helix to improve solubility or to act as an attachment point for other molecules, without disrupting the binding interface. acs.org Alternatively, if positioned on the binding face, the pyridyl moiety could introduce new, favorable interactions with the target protein. acs.org
The inclusion of residues like beta-(3-pyridyl)-Ala within a stapled peptide architecture allows for the combination of conformational constraint provided by the staple with the unique chemical properties of the pyridyl side chain, offering a powerful approach to engineering sophisticated peptide-based therapeutics.
Table 3: Role of Non-Stapling Residues in Hydrocarbon-Stapled Peptides
| Residue Type | Position in Helix | Potential Function | Example Application |
| This compound | Non-binding face | Enhance aqueous solubility, provide a site for bioconjugation. | Improving the pharmacokinetic properties of a stapled peptide drug candidate. |
| This compound | Binding face | Introduce new hydrogen bonding or pi-stacking interactions with the target. acs.org | Optimizing the binding affinity of a stapled peptide inhibitor. acs.org |
| Charged Amino Acids (e.g., Lys, Arg, Asp, Glu) | Solvent-exposed positions | Increase solubility and influence cell penetration. | Modulating the overall charge of the peptide to enhance interaction with cell membranes. |
| Hydrophobic Amino Acids (e.g., Leu, Ile, Val) | Core of the binding interface | Mediate key binding interactions with the target protein. | Forming the hydrophobic core of an amphipathic helical peptide designed to disrupt a protein-protein interaction. |
Advanced Structural and Conformational Characterization of Fmoc Beta 3 Pyridyl Ala Oh Containing Molecules
Application of Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism Spectroscopy)
Spectroscopic methods are indispensable for probing the conformational landscapes of peptides in solution. Among these, Circular Dichroism (CD) spectroscopy is particularly powerful for the characterization of secondary structures in chiral molecules like peptides containing Fmoc-β-(3-pyridyl)-Ala-OH. creative-proteomics.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of the peptide backbone. creative-proteomics.com
In the far-UV region (180-260 nm), CD spectra provide a global signature of the peptide's secondary structure. creative-proteomics.com For instance, peptides with significant α-helical content typically show negative bands around 222 nm and 208 nm, while β-sheet structures are characterized by a negative band near 215-218 nm. creative-proteomics.comnih.gov Random coil or disordered structures exhibit a strong negative band below 200 nm. jst.go.jp
Table 1: Representative CD Spectroscopy Findings for Peptides
| Peptide Type | Dominant Secondary Structure | Key Spectral Features | Reference |
| Synthetic Human INSL5 | α-helical (38.3%) / β-sheet / random coil | Negative bands at 222 nm and 208 nm | nih.gov |
| IgG-Binding Peptide Derivatives | Twisted β-hairpin / Random coil (>50%) | Small positive peak at 230 nm correlated with binding | jst.go.jp |
| General Helical Peptides | α-helix | Negative peaks at ~208 nm and 222 nm | creative-proteomics.com |
| General Sheet Peptides | β-sheet | Negative peak at ~215 nm | creative-proteomics.com |
X-ray Crystallography and NMR Spectroscopy for High-Resolution Structure Determination
Crystallographic analyses of short peptides have shown that even subtle changes in sequence, such as the modification of flanking residues around a core motif, can lead to a diversity of conformational states, including different types of β-turns and β-hairpins. acs.org In some cases, multiple distinct conformers of the same peptide have been observed within a single crystal unit cell or as different crystalline polymorphs, highlighting the conformational flexibility inherent in these molecules. acs.org The self-assembly of Fmoc-protected amino acids, including aromatic variants, has been shown to form well-ordered crystalline structures, such as elongated needles, driven by aromatic continuity. weizmann.ac.il
NMR spectroscopy is crucial for characterizing the solution-state structure and dynamics. One- and two-dimensional NMR experiments, such as COSY and NOESY, can identify protons that are close in space, allowing for the determination of secondary structures and intermolecular interactions. bgsu.eduuwo.ca For peptides containing pyridylalanine, NMR has been used to confirm metal coordination, as evidenced by upfield shifts in the pyridyl proton resonances upon binding to a metal center like platinum. bgsu.edu Furthermore, NMR is a powerful tool for studying peptide aggregation, as changes in chemical shifts and signal broadening can indicate the transition from monomers to larger aggregates.
Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy for Peptide Analysis
| Technique | Information Provided | State | Key Advantages | Example Application | Reference |
| X-ray Crystallography | High-resolution 3D structure, bond angles, packing | Solid (Crystal) | Provides precise atomic coordinates | Determining multiple β-turn conformers of the same peptide sequence. | acs.org |
| NMR Spectroscopy | Solution-state 3D structure, dynamics, aggregation, interactions | Liquid (Solution) | Reflects physiological conditions, provides dynamic information | Observing upfield shifts in pyridylalanine protons upon metal coordination. | bgsu.edu |
Computational Chemistry Approaches: Molecular Dynamics and Quantum Mechanics Calculations
Computational chemistry provides a powerful complement to experimental techniques, offering insights into the dynamic behavior and energetic properties of molecules that can be difficult to access otherwise. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are two key approaches used to study peptides containing Fmoc-β-(3-pyridyl)-Ala-OH.
MD simulations are used to explore the conformational landscape and dynamic movements of peptides over time. nih.gov By simulating the interactions between all atoms in the peptide and the surrounding solvent, MD can reveal how a peptide folds, what stable conformations it can adopt, and how it interacts with other molecules. nih.gov For example, MD simulations have been used to investigate the conformational mobility of catalytic peptides, identifying multiple distinct conformers and catalyst-substrate complexes that were later corroborated by NMR data. nih.gov These simulations can elucidate the pathways of peptide aggregation, starting from monomer association into dimers and trimers, and their subsequent growth.
Quantum mechanics (QM) calculations, often performed using methods like Density Functional Theory (DFT), provide highly accurate information about the electronic structure, molecular orbitals, and relative energies of different conformations. acs.orgtheses.fr QM is essential for understanding reaction mechanisms and for parametrizing the force fields used in MD simulations. nih.gov For instance, DFT calculations have been used to assess the relative energies of different peptide conformers observed in crystal structures, helping to explain why certain structures are favored over others and how residue changes impact the conformational energy landscape. acs.org
Table 3: Applications of Computational Methods in Peptide Characterization
| Computational Method | Primary Application | Type of Information Generated | Example | Reference |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Conformational dynamics, folding pathways, aggregation mechanisms, binding poses | Investigating the role of conformational mobility on the reactivity of a catalytic peptide. | nih.gov |
| Quantum Mechanics (QM) / DFT | Calculating electronic structure and energies | Relative conformational energies, reaction energetics, force field parameters | Assessing the relative energies of different β-hairpin and β-turn conformers. | acs.org |
Elucidating Secondary Structure Induction and Stabilization within Peptide Chains
The pyridylalanine residue can influence secondary structure through several mechanisms. Its aromatic side chain can participate in π-π stacking interactions, which can help to organize the peptide backbone. More significantly, the pyridine (B92270) nitrogen provides a metal coordination site, and binding to a metal ion can enforce a specific turn or loop structure, effectively cyclizing and rigidifying a portion of the peptide. uwo.caresearchgate.net
Furthermore, the Fmoc-β-(3-pyridyl)-Ala-OH is a β-amino acid, meaning it has an additional carbon atom in its backbone compared to the proteinogenic α-amino acids. ethz.ch Peptides composed of β-amino acids (β-peptides) are known to adopt unique and highly stable secondary structures, including various types of helices (e.g., 12-helices, 14-helices) and sheets that are distinct from those of α-peptides. ethz.ch The presence of even a single β-amino acid can disrupt or induce specific turns in an α-peptide sequence. The intentional placement of β-turn-promoting sequences, such as Pro-Xaa, is a common design feature to nucleate folding into well-defined structures like β-hairpins, which are often stabilized by intramolecular hydrogen bonds. acs.org
Conformational Effects of the Pyridylalanine Residue on Peptide Folding and Self-Assembly
The conformational properties of the pyridylalanine residue have a profound impact on both the intramolecular folding of a single peptide chain and its intermolecular self-assembly into larger, ordered supramolecular structures. bgsu.edumdpi.com The process of a peptide achieving its final folded state is often a complex interplay of local conformational preferences and long-range interactions. lifetein.com
The pyridyl group of pyridylalanine introduces unique possibilities for directing these processes. A primary mechanism is metal-directed self-assembly. researchgate.net Peptides designed with a surface-exposed pyridylalanine residue can act as ligands. bgsu.edu The coordination of these peptide ligands to a metal center, such as Pt(II) or Ag(I), can serve as a trigger for self-assembly. bgsu.edufrontiersin.org For example, coordinating two coiled-coil peptides to a single platinum complex creates a building block that can oligomerize non-covalently, leading to the formation of large, well-defined nanostructures like nanospheres and nanofibrils. bgsu.edu
In the absence of metals, the pyridyl group can still influence folding and assembly through hydrogen bonding and aromatic interactions. The ability of the pyridylalanine residue to promote specific secondary structures, as discussed previously, is intrinsically linked to self-assembly. Motifs like β-hairpins can present hydrophobic and hydrophilic faces that drive the association of folded peptides into higher-order structures, such as extended β-sheets, which then form fibrils or hydrogels. frontiersin.org The self-assembly of Fmoc-modified amino acids is also well-documented, where the large, hydrophobic Fmoc group itself promotes aggregation into ordered nanostructures through π-π stacking. weizmann.ac.il
Applications in Chemical Biology, Biochemistry, and Drug Discovery Research
Elucidation of Protein-Ligand and Protein-Protein Interaction Interfaces
The incorporation of Fmoc-beta-(3-pyridyl)-Ala-OH into peptide sequences is a valuable strategy for investigating the intricacies of molecular recognition events. The pyridyl moiety, with its nitrogen atom capable of forming hydrogen bonds and participating in metal coordination, can be used to probe key interactions at the interface of protein-ligand and protein-protein complexes. chemimpex.com Its structural characteristics make it a useful substitute for natural residues like histidine or phenylalanine, allowing researchers to dissect the contribution of specific side-chain interactions to binding affinity and specificity.
The unique structure of peptides containing 3-pyridylalanine makes them valuable in medicinal chemistry for designing novel pharmaceuticals, especially those targeting specific receptors. chemimpex.comchemimpex.com By systematically replacing canonical amino acids with 3-pyridylalanine, researchers can map binding epitopes and identify "hot spots" that are critical for complex formation. Furthermore, the introduction of this residue can influence the physicochemical properties of peptides. For instance, research on glucagon (B607659) analogues demonstrated that replacing phenylalanine and tyrosine residues with 3-pyridylalanine increased the aqueous solubility of the peptide, which can be advantageous for subsequent structural and functional studies. peptide.com This enhanced solubility facilitates the handling and analysis of peptides, aiding in the elucidation of their interaction interfaces through techniques like X-ray crystallography and NMR spectroscopy.
Modulation of Enzyme Activity and Cellular Signaling Cascades
This compound serves as a key building block for creating peptidomimetics and modified peptides designed to modulate biological pathways. chemimpex.com The pyridyl side chain can be chemically altered to introduce novel functionalities that can enhance binding to an enzyme's active site or allosteric sites, leading to either inhibition or activation of its catalytic function.
A notable research application involves the use of Fmoc-L-3-Pal-OH as a precursor for synthesizing a non-natural arginine analogue. biotage.com In this study, the pyridine (B92270) ring was hydrogenated to form a piperidine (B6355638) ring, which then served as a scaffold for constructing the guanidinium (B1211019) group characteristic of arginine. biotage.com This novel building block was incorporated into a synthetic analogue of mupain-1, a cyclic peptide protease inhibitor, demonstrating how this compound can be leveraged to create modified peptides with potential therapeutic activity. biotage.com
In another powerful example, a derivative of pyridylalanine was used to generate potent and stable enzyme inhibitors through intramolecular cyclization. anu.edu.au Researchers developed a straightforward synthesis for Fmoc-L-3-(2-cyano-4-pyridyl)alanine (Fmoc-Cpa), a derivative of the 4-pyridyl isomer. anu.edu.au When incorporated into a peptide sequence with an N-terminal cysteine, the cyanopyridyl group reacts spontaneously under biocompatible conditions (neutral pH, aqueous solution) to form a stable macrocyclic peptide. anu.edu.au This strategy was successfully employed to cyclize a substrate peptide of the Zika virus NS2B-NS3 protease, converting it into an inhibitor with high affinity and significant proteolytic stability. anu.edu.au This work highlights how the pyridylalanine scaffold can be functionalized to create sophisticated molecular structures that effectively modulate enzyme activity.
| Research Finding | Application Area | Key Compound Derivative | Outcome | Reference(s) |
| Synthesis of a non-natural arginine mimic | Enzyme Inhibition | Fmoc-L-3-Pipal(Alloc)-OH | Creation of a mupain-1 protease inhibitor analogue. | biotage.com |
| Biocompatible peptide macrocyclization | Enzyme Inhibition | Fmoc-L-3-(2-cyano-4-pyridyl)alanine | Generated a potent, proteolytically stable inhibitor of Zika virus protease. | anu.edu.au |
| Increased aqueous solubility of peptides | Peptide Design | 3-pyridylalanine | Enhanced solubility of glucagon analogues by replacing Phe and Tyr. | peptide.com |
Design and Synthesis of Chemically Biological Probes
The development of molecular probes is essential for studying complex biological processes in real-time. The unique chemical properties of the pyridyl group make this compound an attractive component in the design of such probes. a2bchem.com
This compound can be strategically placed within peptide sequences to serve as an attachment point for reporter molecules, such as fluorophores, or for affinity tags. a2bchem.com The pyridine ring provides a unique handle for selective chemical modifications, enabling the conjugation of various functionalities without altering the core peptide backbone. a2bchem.com This approach is central to creating probes for fluorescence microscopy, flow cytometry, and affinity purification of target proteins. For example, the strategies used to create peptide-based positron emission tomography (PET) probes often involve the solid-phase synthesis of peptides with incorporated chelators for radiolabeling. nih.gov The pyridylalanine residue can act as a convenient site for conjugating such chelators or other imaging agents, facilitating the development of targeted diagnostic and therapeutic tools. chemimpex.com
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, can provide detailed information about the local environment within a protein, such as local polarity, hydration, and electric fields. This requires the introduction of a vibrational probe—a small functional group with a unique IR absorption frequency that is sensitive to its surroundings. While the pyridine ring itself has IR-active modes, more precise probes often utilize groups with absorptions in a clear region of the vibrational spectrum.
The pyridylalanine scaffold is ideal for introducing such groups. A prime example is the use of 3-(2-cyano-4-pyridyl)alanine (Cpa), which is synthesized from its Fmoc-protected pyridylalanine precursor. anu.edu.au The nitrile group (C≡N) of Cpa possesses a strong, sharp vibrational absorption band in a region of the IR spectrum (around 2240 cm⁻¹) that is free from interference from other protein absorptions. This makes the cyano group an excellent vibrational reporter. By incorporating Cpa into a peptide, researchers can monitor changes in the nitrile stretch frequency to map the microenvironment at that specific site within a protein or during a protein-ligand binding event. This approach transforms the pyridylalanine derivative into a high-precision sensor for probing molecular structure and dynamics.
Development of Fluorescently Tagged and Affinity-Based Probes
Bioconjugation Chemistry and Functionalization of Biomaterials
Bioconjugation is the process of chemically linking two biomolecules or attaching a biomolecule to a surface or nanoparticle. This compound is a valuable reagent in this field due to the versatile reactivity of its pyridyl side chain. chemimpex.comchemimpex.com
The development of advanced biosensors and targeted drug delivery systems often relies on the stable immobilization of peptides onto various surfaces, including gold, silica, and carbon-based nanomaterials. chemimpex.comchemimpex.com Peptides containing 3-pyridylalanine can be readily attached to these materials. The pyridine nitrogen can coordinate directly with metal surfaces or be functionalized to undergo specific covalent coupling reactions.
This capability is crucial for creating functional biomaterials. For example, peptides can be attached to biosensor chips to detect specific analytes or to nanoparticles for targeted therapeutic delivery. chemimpex.commdpi.com The functionalization of carbon nano-onions with polyethylene (B3416737) glycol (PEG) has been explored to create systems that can act as signal amplifiers in biosensors or as vehicles for drug targeting. mdpi.com this compound can be incorporated into peptides designed for such applications, with the pyridyl group serving as the key anchor point for covalent attachment to the nanomaterial surface, thereby integrating biological functionality with the unique physical properties of the material. chemimpex.com
Development of Targeted Delivery Systems (e.g., siRNA delivery)
The unique structural attributes of this compound make it a valuable component in the design of sophisticated drug delivery vehicles, particularly for nucleic acids like small interfering RNA (siRNA). The incorporation of this unnatural amino acid into peptide-based carriers is a key strategy for enhancing the delivery of therapeutic molecules.
One study detailed the synthesis of various peptides where Fmoc-β-(3-pyridyl)-Ala-OH was incorporated to create peptide derivatives for siRNA delivery. rsc.org The synthesis involved standard Fmoc SPPS methods, highlighting the compatibility of this amino acid derivative with established peptide synthesis protocols. rsc.org The resulting peptides are then evaluated for their ability to bind siRNA and silence target genes in vitro, demonstrating the practical application of Fmoc-β-(3-pyridyl)-Ala-OH in developing functional delivery systems. rsc.org The use of such modified peptides represents a significant step towards overcoming the barriers associated with nucleic acid therapeutics, such as poor stability and inefficient cellular uptake. uni-muenchen.de
Protein Engineering for Novel Biological Functions and Enhanced Performance
This compound serves as an important tool in protein engineering, a field focused on modifying protein structures to create novel functions or improve existing properties. chemimpex.com By incorporating this non-canonical amino acid into a peptide or protein sequence, scientists can introduce new chemical functionalities that are not present in the 20 common proteinogenic amino acids. chemimpex.comresearchgate.net
The pyridyl side chain of this compound offers unique properties for protein modification. chemimpex.com Its aromaticity and ability to participate in hydrogen bonding and metal coordination can be exploited to:
Enhance Stability: The introduction of this residue can create new intramolecular interactions, potentially leading to more stable protein folds. chemimpex.com
Modulate Activity: When introduced into an enzyme's active site or a protein-protein interaction interface, the pyridyl group can alter binding affinities and catalytic efficiency. chemimpex.com
Introduce pH-Sensitivity: The pyridine ring has a pKa that can make the protein's structure or function sensitive to changes in environmental pH.
The synthesis of these engineered proteins is typically achieved through solid-phase peptide synthesis (SPPS), where this compound is added as a building block at a specific position in the amino acid sequence. chemimpex.comresearchgate.net This methodical approach allows for precise control over the final protein structure. The combination of SPPS with polymer chemistry or molecular biology techniques has expanded the toolbox for creating well-defined polymer-protein hybrid materials with tailored functionalities. researchgate.net These engineered proteins and peptides can be used in a wide range of applications, from biocatalysis to the development of new therapeutic agents. chemimpex.comresearchgate.net
Neurochemical Investigations: Ligand-Receptor Dynamics in Neuronal Systems
Due to its structural similarity to the side chains of natural amino acids like histidine and phenylalanine, and its resemblance to parts of neurotransmitter structures, this compound is a key compound in neurochemical research. chemimpex.com It is particularly valuable for synthesizing peptide-based ligands to probe the complex dynamics of ligand-receptor interactions within the nervous system. chemimpex.com
The incorporation of 3-pyridylalanine into peptides allows for the systematic investigation of structure-activity relationships (SAR) of neuropeptides and other receptor ligands. chemimpex.comacs.org By replacing a canonical amino acid with this analog, researchers can assess the role of aromaticity, hydrogen-bonding capacity, and steric bulk at a specific position for receptor binding and activation. researchhub.com For example, substitution at the phenylalanine position in Leu-enkephalin with picoline derivatives (isomers of pyridylalanine) has been used to study how modifications affect binding affinity and functional activity at opioid receptors. researchhub.com
Studies on neurotensin (B549771) (NT), a neuropeptide involved in various physiological processes, have utilized β-homo-amino acids to create analogs with increased stability against degradation by peptidases. researchgate.net While not a direct use of this compound, the principles of modifying peptide backbones and side chains to alter receptor affinity and functional outcome are central. Research has shown that such modifications can impact binding to G-protein-coupled receptors (GPCRs) like the neurotensin receptors NT1 and NT2. researchgate.net Similarly, analogs of other neuropeptides have been synthesized to explore their binding to opioid receptors, demonstrating how subtle structural changes can lead to differences in receptor affinity and selectivity. nih.gov The pyridyl moiety's ability to engage in specific interactions within a receptor's binding pocket makes it a powerful tool for designing ligands with tailored pharmacological profiles, aiding in the elucidation of receptor function and the development of novel therapeutics for neurological disorders. chemimpex.com
Future Perspectives and Emerging Research Trajectories for Fmoc Beta 3 Pyridyl Ala Oh
Innovations in Synthetic Methodologies for Complex Pyridylalanine Constructs
The synthesis of complex peptide structures containing pyridylalanine residues is an area of active research. The Fmoc group is crucial for protecting the amino group during peptide synthesis, allowing for the creation of intricate peptide sequences. chemimpex.com Innovations in solid-phase peptide synthesis (SPPS) have streamlined the creation of these complex molecules. chemimpex.com
One approach to creating complex pyridylalanine constructs involves the use of bifunctional chelating agents. While not a direct synthesis of Fmoc-beta-(3-pyridyl)-Ala-OH, this method highlights the innovative strategies being employed to incorporate pyridyl-containing moieties into larger molecules for applications such as in nuclear medicine.
Advanced Applications in Combinatorial Chemistry and Library Design
The unique properties of this compound make it a valuable tool in combinatorial chemistry and the design of peptide libraries. chemimpex.comrsc.org The pyridyl side chain enhances the compound's ability to participate in a variety of chemical reactions, making it a versatile building block for creating diverse libraries of bioactive peptides and pharmaceuticals. chemimpex.com
Split-and-pool synthesis is a powerful technique used to generate large peptide libraries. rsc.org In this method, a resin is divided into multiple portions, and a different Fmoc-protected amino acid is coupled to each portion. rsc.org The portions are then recombined, mixed, and split again for the next coupling cycle. rsc.org This process allows for the rapid generation of a vast number of unique peptide sequences. This compound can be incorporated into these libraries to introduce unique structural and functional diversity. rsc.org
The resulting peptide libraries can be screened for a variety of biological activities, leading to the discovery of novel therapeutic leads. The stability and compatibility of this compound with standard coupling reagents make it an ideal candidate for use in high-throughput synthesis and screening platforms. chemimpex.com
Interdisciplinary Research Integrating Omics Technologies
The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, is providing new insights into the biological roles of pyridylalanine-containing peptides. gentaur.commedinadiscovery.comnih.gov These technologies allow for a systems-level understanding of cellular processes and can help to identify the molecular targets of these compounds. nih.gov
For example, metabolomic analysis can be used to study the chemical diversity of natural products, including those containing pyridylalanine. medinadiscovery.com Genome mining of microbial strains can lead to the discovery of new biosynthetic gene clusters responsible for the production of these compounds. ugr.es By understanding the genetic basis for the production of pyridylalanine-containing peptides, researchers can potentially engineer microorganisms to produce novel and more potent derivatives.
Proteomic approaches can be used to identify the protein binding partners of pyridylalanine-containing peptides, shedding light on their mechanism of action. nih.gov This information is crucial for the rational design of new drugs with improved efficacy and selectivity. The integration of these omics technologies is a powerful approach for accelerating the discovery and development of new therapeutics based on pyridylalanine scaffolds. nih.gov
Development of Novel Therapeutic Modalities (Excluding Clinical Trials)
One area of interest is the development of peptide-based therapeutics that target specific biological pathways involved in disease. chemimpex.com The pyridyl group can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which can contribute to the high-affinity binding of the peptide to its target. chemimpex.com For instance, peptides containing 3-pyridylalanine have been investigated as ligands for the thymic stromal lymphopoietin (TSLP) receptor, which is implicated in inflammatory diseases like asthma. google.com
Furthermore, the structural similarity of the pyridyl group to neurotransmitters suggests potential applications in neuroscience research for studying receptor interactions. chemimpex.com The ability to synthesize peptidomimetics using this compound opens up avenues for creating drug candidates with improved pharmacokinetic properties. chemimpex.comresearchgate.net
Exploration of Unconventional Biological Activities and Mechanisms of Action
Beyond its use in established therapeutic areas, there is growing interest in exploring the unconventional biological activities of peptides containing this compound. The unique chemical properties of the pyridyl group may confer novel biological functions. chemimpex.com
Researchers are investigating the potential for these peptides to act as enzyme inhibitors, antimicrobial agents, or modulators of protein-protein interactions. The pyridyl moiety can act as a metal chelator or participate in unique binding interactions that are not possible with natural amino acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
